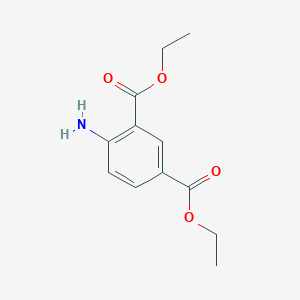

Diethyl 4-aminoisophthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 4-aminoisophthalate is a chemical compound with the molecular formula C12H15NO4 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 237.25 . The InChI Key is JWELZQZRNUOFHS-UHFFFAOYSA-N . Unfortunately, the boiling point data is not available .Physical and Chemical Properties Analysis

This compound is a solid that should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

1. Corrosion Inhibition

Diethyl 4-aminoisophthalate derivatives have shown promising results as corrosion inhibitors. For instance, α-aminophosphonates derived from this compound exhibited significant inhibition efficiency for mild steel in hydrochloric acid, a common industrial challenge (Gupta et al., 2017). These compounds act as mixed-type inhibitors and show adsorption on the metal surface, which was supported by various experimental methods including scanning electron microscopy (SEM) and atomic force microscopy (AFM).

2. Detection of Phthalates in Food

This compound (4-DEAP) has been used in developing highly sensitive assays for detecting diethyl phthalate (DEP) in foods. A study demonstrated the utility of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) using antibodies raised against 4-DEAP for rapid monitoring of DEP in various food samples (Zhang et al., 2013).

3. Synthesis of Schiff Base and Metal Complexes

The synthesis of Schiff base from this compound and its copper(II) complex has been reported. These compounds exhibit selective chemodosimetric behavior towards mercury(II), indicating potential applications in detecting and quantifying mercury in various environments (Kumar et al., 2014).

4. Polymer Synthesis

This compound has been involved in the synthesis of novel polymers. For example, the reaction of phthalic anhydride with l-leucine, followed by reaction with 5-aminoisophthalic acid, led to the creation of novel optically active polyamides. These polyamides exhibited good thermal stability and solubility in specific solvents, indicating potential for advanced material applications (Mallakpour & Dinari, 2008).

5. Catalytic Degradation Studies

This compound derivatives have been used in studies investigating the catalytic degradation of phthalates in aqueous solutions. Research involving copper ferrite decorated multi-walled carbon nanotubes demonstrated effective degradation of DEP, highlighting potential environmental applications in phthalate remediation (Zhang et al., 2016).

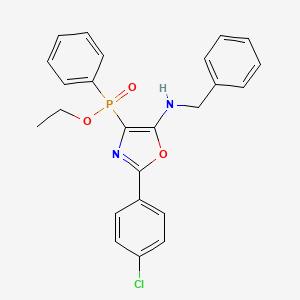

6. Synthesis of Phosphorylated Peptidomimetics

Diethyl 5-amino-2-phthalimidoalkyl-1,3-oxazol-4-ylphosphonates, derivatives of this compound, have been used in the synthesis of phosphorylated peptidomimetics. These compounds are important in developing therapeutic agents, including those targeting breast cancer aromatase enzymes (Lukashuk et al., 2013).

7. Development of Metal-Organic Frameworks (MOFs)

Research has been conducted on developing new metal-organic frameworks (MOFs) using 5-aminoisophthalates of cobalt and nickel. These MOFs have potential applications in areas such as gas storage, catalysis, and sensing due to their unique structural and magnetic properties (Sarma et al., 2009).

Safety and Hazards

特性

IUPAC Name |

diethyl 4-aminobenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWELZQZRNUOFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)

![1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2745284.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)

![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)